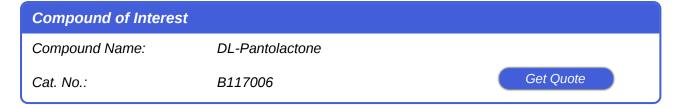


An In-depth Technical Guide to the Spectroscopic Data of DL-Pantolactone

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for **DL-Pantolactone**, a key intermediate in the synthesis of pantothenic acid (Vitamin B5). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of **DL-Pantolactone**.

Table 1: ¹H NMR Spectroscopic Data for **DL-Pantolactone**



Chemical Shift (ppm)	Multiplicity	Solvent	Reference
1.01	S	D ₂ O	[1]
1.18	S	D ₂ O	[1]
4.08	S	D ₂ O	[1]
4.10	d	D ₂ O	[1]
4.13	d	D ₂ O	[1]
4.15	S	D ₂ O	
4.37	s	D ₂ O	_

Table 2: ¹³C NMR Spectroscopic Data for **DL-Pantolactone**

Chemical Shift (ppm)	Solvent	Reference
20.86	D ₂ O	
20.87	D ₂ O	_
24.12	D ₂ O	_
43.31	D ₂ O	_
78.25	D ₂ O	_
79.67	D ₂ O	_
182.61	D ₂ O	

Table 3: Key IR Absorption Bands for **DL-Pantolactone**

Wavenumber (cm⁻¹)	Functional Group Assignment	Reference
~3400	O-H stretch (hydroxyl group)	
~1770	C=O stretch (lactone carbonyl)	-



Table 4: Mass Spectrometry Data for **DL-Pantolactone**

m/z	Ion Type	Method	Reference
131.07	[M+H] ⁺	LC-MS	

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **DL-Pantolactone** are provided below.

- 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: A standard protocol involves dissolving a precisely weighed sample of **DL-Pantolactone** (e.g., 1-5 mg) in a suitable deuterated solvent (e.g., 0.5-0.7 mL of D₂O or CDCl₃) within an NMR tube.
- Instrumentation: Data acquisition is typically performed on a 400 MHz or 600 MHz NMR spectrometer.
- ¹H NMR Acquisition:
 - The instrument is tuned and matched to the solvent.
 - Shimming is performed to optimize the magnetic field homogeneity.
 - A standard proton experiment (e.g., zgpr) is run at a controlled temperature, often 25°C.
 - The spectral width is set to encompass all expected proton signals (e.g., 0-12 ppm).
 - A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
- 13C NMR Acquisition:
 - A standard carbon experiment (e.g., zgpg30) with proton decoupling is utilized.
 - The spectral width is set to cover the expected carbon chemical shift range (e.g., 0-200 ppm).



 A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

2.2 Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet: A small amount of **DL-Pantolactone** is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
 - Solution: The sample is dissolved in a suitable solvent (e.g., CCl₄ or CHCl₃) and placed in a liquid sample cell.
- Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is commonly used.
- Data Acquisition:
 - A background spectrum of the empty sample holder (or solvent) is collected.
 - The sample is placed in the beam path.
 - The sample spectrum is recorded, typically over a range of 4000-400 cm⁻¹.
 - The final spectrum is presented as transmittance or absorbance versus wavenumber.

2.3 Mass Spectrometry (MS)

- Sample Preparation:
 - For Liquid Chromatography-Mass Spectrometry (LC-MS), the sample is dissolved in a solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid).
 - For Gas Chromatography-Mass Spectrometry (GC-MS), the sample may require derivatization to increase its volatility.
- Instrumentation: A triple quadrupole mass spectrometer or a high-resolution mass spectrometer (e.g., Q-Exactive) is often used.



- LC-MS/MS Analysis:
 - Chromatographic Separation: The sample is injected onto a C18 reverse-phase column and separated using a gradient elution program.
 - Ionization: Electrospray ionization (ESI) in positive ion mode is a common technique for this molecule.
 - Mass Analysis: The mass spectrometer is operated to detect the precursor ion ([M+H]+) and its characteristic product ions.

Signaling Pathways and Experimental Workflows

3.1 Biosynthesis of Coenzyme A

DL-Pantolactone is a precursor to pantothenic acid (Vitamin B5), which is essential for the synthesis of Coenzyme A. The following diagram illustrates this key metabolic pathway.



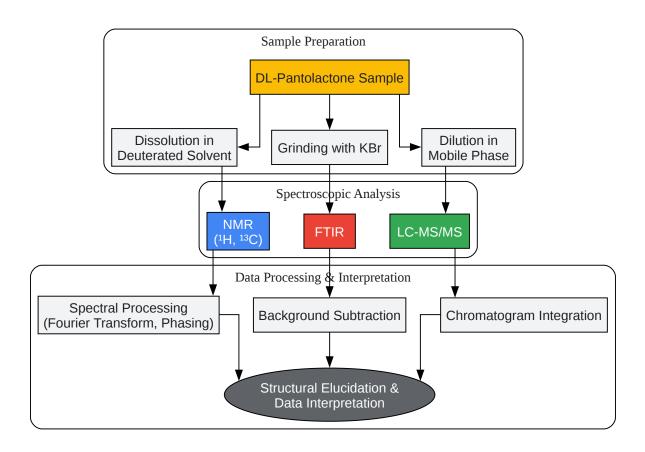
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Biosynthesis of Coenzyme A from **DL-Pantolactone**.

3.2 General Spectroscopic Analysis Workflow

The following diagram outlines a typical workflow for the spectroscopic analysis of a chemical compound like **DL-Pantolactone**.





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General workflow for spectroscopic analysis.

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References



- 1. D-Pantolactone | C6H10O3 | CID 439368 PubChem [pubchem.ncbi.nlm.nih.gov]
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